

Technical Guide: Physicochemical Properties of 5-Bromo-2-iodo-3-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Bromo-2-iodo-3-methoxypyridine
Cat. No.:	B1290994

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point and related physicochemical properties of **5-Bromo-2-iodo-3-methoxypyridine**, a key intermediate in organic synthesis. The document outlines the quantitative data for this compound and presents a detailed experimental protocol for melting point determination.

Core Compound Data

5-Bromo-2-iodo-3-methoxypyridine is a halogenated pyridine derivative with significant applications in the synthesis of complex heterocyclic molecules for drug discovery and material science.^[1] Its unique substitution pattern allows for selective functionalization, making it a valuable building block for medicinal chemists.

Physicochemical Properties

The key physicochemical data for **5-Bromo-2-iodo-3-methoxypyridine** are summarized in the table below.

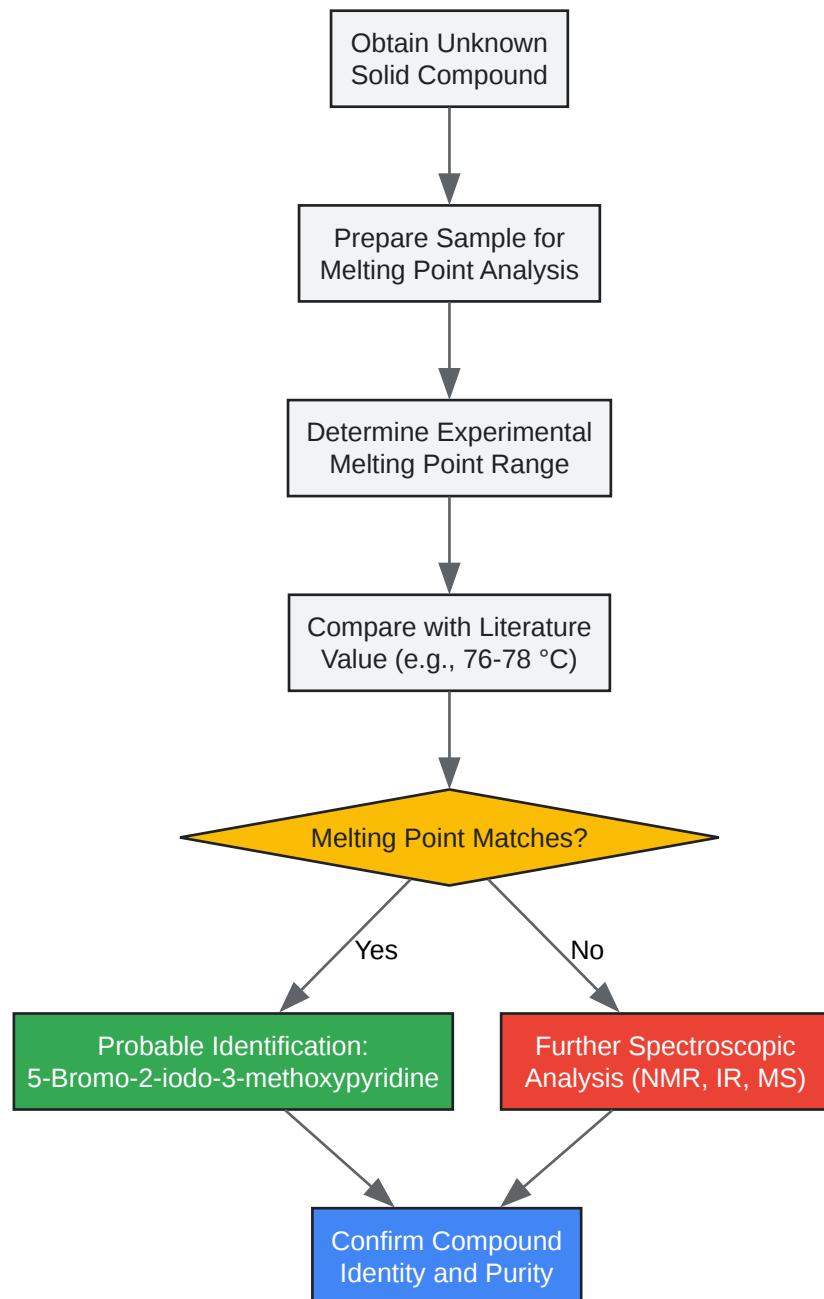
Property	Value	Source
Melting Point	76-78 °C	[1]
Molecular Formula	C ₆ H ₅ BrINO	
Molecular Weight	313.92 g/mol	
CAS Number	944805-60-1	
Appearance	Solid	

Experimental Protocol: Melting Point Determination

The following is a standard methodology for determining the melting point of a solid organic compound like **5-Bromo-2-iodo-3-methoxypyridine** using a capillary melting point apparatus.

Materials:

- **5-Bromo-2-iodo-3-methoxypyridine** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Spatula
- Mortar and pestle (if sample is not a fine powder)


Procedure:

- Sample Preparation:
 - Ensure the **5-Bromo-2-iodo-3-methoxypyridine** sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline solid using a mortar and pestle.
 - Introduce a small amount of the powdered sample into the open end of a capillary tube.
 - Pack the sample into the sealed end of the capillary tube by gently tapping the tube on a hard surface. The packed sample height should be approximately 2-3 mm.[\[2\]](#)

- Apparatus Setup:
 - Place the capillary tube containing the sample into the heating block of the melting point apparatus.
 - Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.
- Melting Point Measurement:
 - Turn on the melting point apparatus and begin heating the sample.
 - For an unknown sample, a rapid initial heating can be performed to determine an approximate melting range.
 - For a more precise measurement, heat the sample at a slow and controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[\[3\]](#)
 - Carefully observe the sample through the magnifying lens of the apparatus.
 - Record the temperature at which the first drop of liquid appears (the beginning of melting).
 - Continue to heat slowly and record the temperature at which the entire solid sample has completely melted into a clear liquid (the end of melting).[\[4\]](#)
 - The recorded temperature range is the melting point of the sample. For a pure compound, this range is typically narrow (0.5-2 °C).
- Post-Measurement:
 - Turn off the apparatus and allow it to cool.
 - Dispose of the used capillary tube in the appropriate glass waste container.

Logical Workflow for Compound Identification

The following diagram illustrates the logical workflow for identifying a chemical compound based on its physical properties, such as the melting point.

[Click to download full resolution via product page](#)

Caption: Logical workflow for compound identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Bromo-2-iodo-3-methoxypyridine | 944805-60-1 [smolecule.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. byjus.com [byjus.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 5-Bromo-2-iodo-3-methoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290994#5-bromo-2-iodo-3-methoxypyridine-melting-point]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com